molecular formula C12H13N3 B1594512 5-Cyanogramine CAS No. 25514-67-4

5-Cyanogramine

Cat. No. B1594512
CAS RN: 25514-67-4
M. Wt: 199.25 g/mol
InChI Key: JOPBIDDQPQFQHZ-UHFFFAOYSA-N
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Description

5-Cyanogramine is a nitrogen-containing heterocyclic compound . It has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol .


Synthesis Analysis

The synthesis of 5-Cyanogramine involves a one-pot three-component reaction. The synergistic combination of Strecker reaction and oxidatively-induced 6π-azacyclization is key to the success of this multicomponent synthesis .


Molecular Structure Analysis

The IUPAC name for 5-Cyanogramine is 3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile . The InChI is 1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 . The Canonical SMILES is CN©CC1=CNC2=C1C=C(C=C2)C#N .


Physical And Chemical Properties Analysis

5-Cyanogramine has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 199.110947427 g/mol . The topological polar surface area is 42.8 Ų . The heavy atom count is 15 .

Scientific Research Applications

Novel Spirocyclic Pyrroloimidazole Skeleton

Cyanogramide, a compound identified in the marine-derived Actinoalloteichus cyanogriseus, features a novel spirocyclic pyrroloimidazole skeleton. This compound has been observed to reverse adriamycin-induced resistance in various cells at a concentration of 5 μM, demonstrating significant potential in overcoming drug resistance in cancer therapy (Fu et al., 2014).

Fluorescence Properties in DNA Research

The fluorescence properties of sulfoindocyanine Cy3, covalently attached to DNA, are studied to understand nucleic acid structure and dynamics. This research provides insights into the interaction of cyanine dyes with nucleic acids, which is crucial for applications in biochemistry and molecular biology (Sanborn et al., 2007).

Light-Activated Therapeutic Agents

Studies on cis-Ru(bpy)(2)(5CNU)(2), a compound containing cyanine groups, reveal its potential as a light-activated dual-action therapeutic agent. This compound releases biologically active components upon photolysis, suggesting its application in targeted cancer therapy (Garner et al., 2011).

Cyanobacterial Secondary Metabolites

Cyanobacteria, a source of cyanobacterial secondary metabolites (CSMs), show promise in biotechnology and pharmaceuticals. These metabolites have diverse applications, ranging from antibiotics and immunosuppressants to natural photoprotectants, indicating their significance in medical and cosmetic industries (Rastogi & Sinha, 2009).

Kinetics of Cyanotoxin Destruction

The kinetics and mechanisms of cylindrospermopsin (CYN) destruction by sulfate radical-based advanced oxidation processes have been explored. Understanding these processes is crucial for ensuring the safety of drinking water and handling environmental hazards posed by cyanotoxins (He et al., 2014).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .

properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBIDDQPQFQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180203
Record name 5-Cyanogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanogramine

CAS RN

25514-67-4
Record name 5-Cyanogramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyanogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.0 g (98.5 mmol, 1.0 equiv.) of 5-cyanoindole in 35 mL of ethanol was added 8.7 mL (108 mmol, 1.1 equiv.) of 40% aqueous formaldehyde and 12.2 mL (108 mmol, 1.1 equiv) of 40% aqueous dimethylamine. The flask was fitted with a reflux condenser topped with a cold finger condenser at -78° C. The solution was heated to reflux for eight hours at which time TLC indicated absence of starting material. The solution was poured into 350 mL of chloroform and washed once with 50 mL of 10% aqueous sodium carbonate. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and concentrated to yield 19.6 g (100%) of 5-cyano-3-(dimethylamino)methyl-1H-indole, pure by 1H NMR analysis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BT Ho, WM McIsaac, R An, RT Harris, KE Walker… - …, 1970 - Springer
… No effect was observed with 5-cyanogramine (IX), 5-fluorogramine (XI) and ~-methyltryptamine (XII). In the … The unexpected low activity of 5-cyanogramine (IX) was inexplicable. …
Number of citations: 25 link.springer.com

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